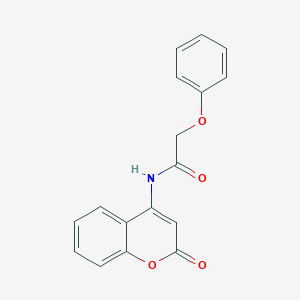![molecular formula C19H22ClN3O3 B252146 N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "Compound X" for the purpose of brevity.
Mecanismo De Acción
The mechanism of action of Compound X involves its ability to modulate various signaling pathways in the body. Specifically, Compound X has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, Compound X has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in the body. These effects include the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation. Additionally, Compound X has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound X in lab experiments is its specificity for certain signaling pathways, which allows for targeted research. Additionally, the synthesis of Compound X is relatively straightforward, making it readily available for research purposes. However, one limitation of using Compound X in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research related to Compound X. One direction is the development of more potent and selective analogs of Compound X for use in cancer treatment and neuroprotection. Another direction is the investigation of the potential synergistic effects of Compound X with other compounds, such as chemotherapy drugs or other neuroprotective agents. Additionally, the potential use of Compound X in combination therapy for the treatment of inflammatory diseases should be explored.
Métodos De Síntesis
The synthesis of Compound X involves several steps, including the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then reacted with 3-aminopropylamine to form N-{3-[2-(4-chloro-3-methyl-phenoxy)-acetylamino]-propyl}-4-chloro-3-methylbenzamide. Finally, this compound is reacted with 6-methyl-nicotinoyl chloride to form N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide.
Aplicaciones Científicas De Investigación
Compound X has been shown to have potential applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, Compound X has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In anti-inflammatory therapy, Compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C19H22ClN3O3 |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
N-[3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H22ClN3O3/c1-13-10-16(6-7-17(13)20)26-12-18(24)21-8-3-9-22-19(25)15-5-4-14(2)23-11-15/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,21,24)(H,22,25) |
Clave InChI |
FNIRXGYCIXIAOL-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)COC2=CC(=C(C=C2)Cl)C |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)COC2=CC(=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)